

Application Notes and Protocols for Intraperitoneal Administration of VDM11

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Compound of Interest

Compound Name: VDM11

Cat. No.: B1662279

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Introduction

VDM11, with the IUPAC name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2][3][4] By blocking the reuptake of the endogenous cannabinoid anandamide, **VDM11** effectively increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor.[5] In addition to its primary function, **VDM11** has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of endocannabinoids.[2][6][7] It displays very weak direct agonist activity at CB1 and CB2 receptors.[1][3][6]

These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) injection of **VDM11** for in vivo studies in rodent models. Due to its lipophilic nature and low aqueous solubility, proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity.

Physicochemical and Biological Properties of VDM11

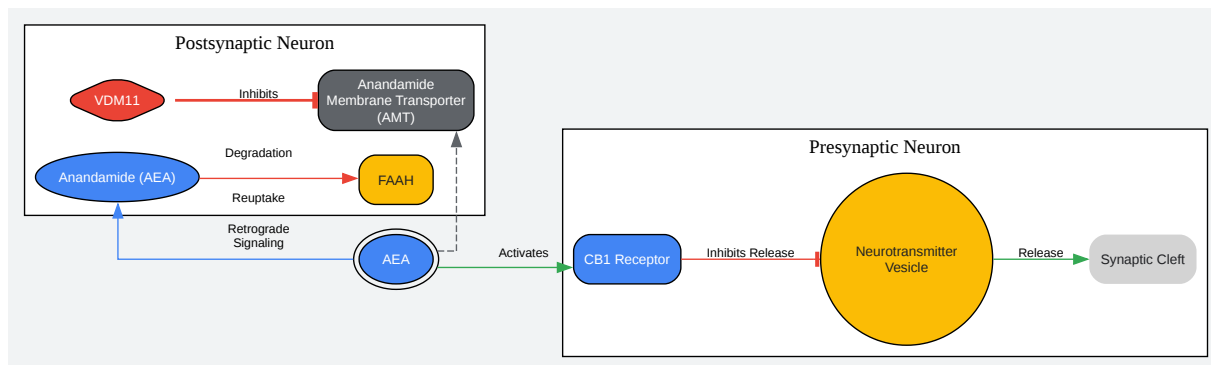
A summary of the key properties of **VDM11** is presented below. Proper storage is crucial; **VDM11** is light-sensitive and should be stored at -20°C or lower under an inert gas like argon.

[1]

Property	Value
Molecular Formula	C ₂₇ H ₃₉ NO ₂
Molar Mass	409.61 g/mol [1]
Appearance	Gold-colored oil[1]
Primary Mechanism	Anandamide Membrane Transporter (AMT) Inhibitor[2][3]
Secondary Targets	Fatty Acid Amide Hydrolase (FAAH) inhibitor, Monoacylglycerol Lipase (MAGL) inhibitor[6][7]
Receptor Activity	Weak CB1 agonist (K _i > 5–10 μM)[1]
Solubility	DMF: 30 mg/mL DMSO: 20 mg/mL Ethanol: 30 mg/mL Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/mL[6]
In Vivo Dosage Range	1-10 mg/kg (intraperitoneal or subcutaneous)[5] [8][9]

Signaling Pathway of VDM11 Action

VDM11's primary effect is the potentiation of endogenous anandamide signaling. The diagram below illustrates this mechanism. **VDM11** blocks the anandamide membrane transporter (AMT), preventing the reuptake of anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of extracellular AEA, which can then bind to and activate presynaptic CB1 receptors, modulating neurotransmitter release.



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Caption: **VDM11** inhibits anandamide reuptake, enhancing CB1 receptor activation.

Experimental Protocols

Preparation of VDM11 for Intraperitoneal Injection

Due to its poor water solubility, **VDM11** must be dissolved in a suitable vehicle for in vivo administration. The choice of vehicle is critical and should be tested alone in a control group to ensure it does not produce confounding effects.

Materials:

- **VDM11** compound
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 400 (PEG400), sterile
- Tween 80 (Polysorbate 80)
- 0.9% Saline, sterile

- Sterile, light-protected microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Protocol:

- **Calculate Required Amounts:** Determine the total volume of injection solution needed based on the number of animals, their average weight, the desired dose (e.g., 5 mg/kg), and the injection volume (e.g., 10 mL/kg).
- **Prepare the Vehicle Solution:** A commonly used vehicle for lipophilic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.
 - In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween 80.
 - Vortex thoroughly until a homogenous solution is formed.
- **Dissolve **VDM11**:**
 - Weigh the required amount of **VDM11** and place it in a sterile, light-protected tube.
 - Add the DMSO component of your vehicle first to the **VDM11**. Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
 - Add the PEG400 and Tween 80 mixture to the dissolved **VDM11** solution. Vortex again.
- **Final Formulation:**
 - Slowly add the sterile 0.9% saline to the mixture while vortexing to prevent precipitation of the compound.
 - The final solution should be clear. If precipitation occurs, the concentration may be too high for the chosen vehicle system.

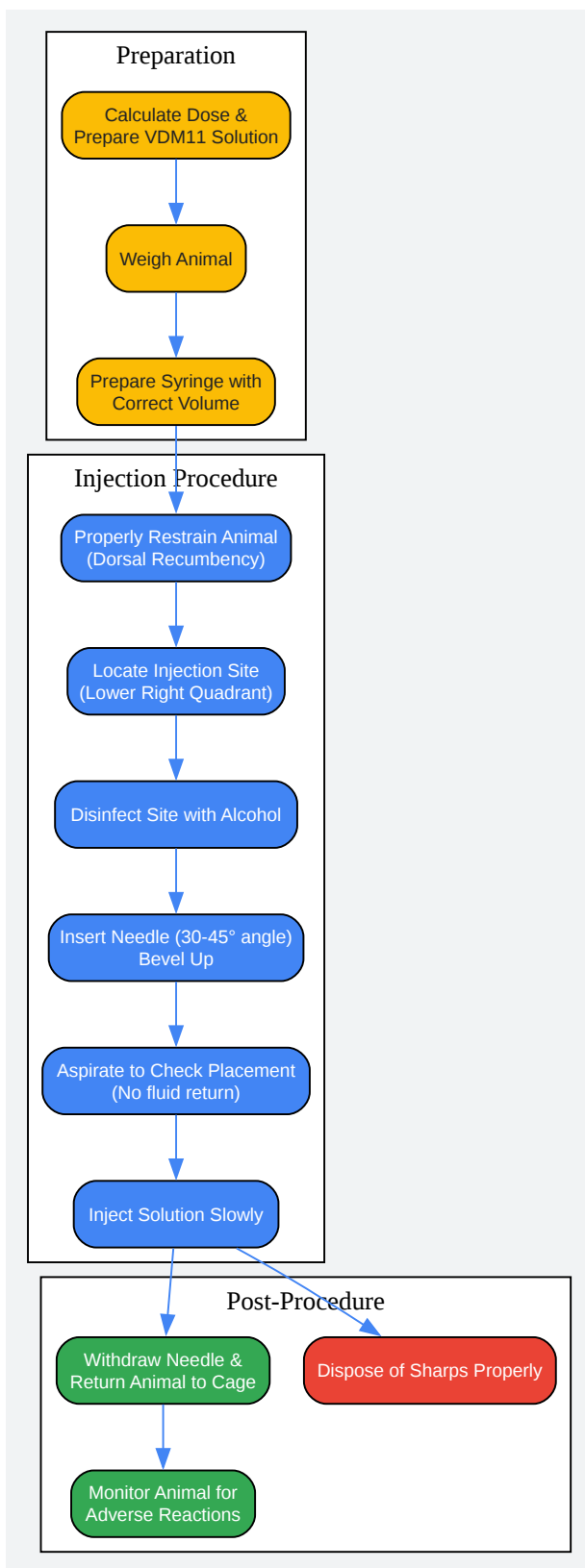
- Storage: Prepare the solution fresh on the day of injection. Protect from light.

Example Dosing Calculation Table:

Parameter	Example Value
Target Dose	5 mg/kg
Average Animal Weight	25 g (0.025 kg)
Dose per Animal	0.125 mg
Injection Volume	10 mL/kg
Volume per Animal	0.25 mL (250 µL)
Solution Concentration	0.5 mg/mL

Intraperitoneal Injection Workflow

This workflow outlines the key steps from animal handling to post-injection monitoring. A two-person technique for injection is often preferred for safety and accuracy.[\[10\]](#)



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Caption: Standard workflow for intraperitoneal injection in rodents.

Detailed Intraperitoneal Injection Protocol

This protocol is a general guide; all procedures must be in accordance with an approved institutional animal care and use committee (IACUC) protocol.

Materials:

- Prepared **VDM11** injection solution
- Appropriately sized syringes (e.g., 1 mL)
- Sterile needles, 25-30 gauge[10][11]
- 70% Ethanol or other suitable disinfectant
- Gauze pads or cotton swabs
- Appropriate personal protective equipment (PPE)
- Sharps disposal container

Procedure:

- **Animal Restraint:** Gently but firmly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck and securing the tail. The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[10][11]
- **Identify Injection Site:** The preferred site for IP injection is the animal's lower right abdominal quadrant.[10][12] This location avoids the cecum on the left side and the bladder in the midline.
- **Disinfection:** Swab the injection site with a gauze pad soaked in 70% ethanol.[13]
- **Needle Insertion:** With the needle bevel facing up, insert it into the identified quadrant at a 30-45 degree angle to the abdominal wall.[10][12] The depth of insertion should be just enough to penetrate the peritoneum.

- **Aspirate:** Gently pull back on the syringe plunger. If no fluid (urine, blood, or intestinal contents) enters the syringe hub, you are in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13]
- **Injection:** Administer the **VDM11** solution slowly and steadily.
- **Withdrawal:** Once the injection is complete, withdraw the needle smoothly.
- **Post-Injection Monitoring:** Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or abnormal behavior.

Safety and Handling

- **VDM11** is for research use only and not for human or veterinary use.[6]
- Handle **VDM11** in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
- All animal procedures should be performed by trained personnel in compliance with institutional and national guidelines for animal welfare.

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